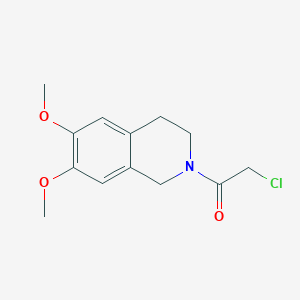

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Descripción

Propiedades

IUPAC Name |

2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGBPOMQWRELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406704 | |

| Record name | 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111631-72-2 | |

| Record name | 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Overview and Mechanism

The one-pot method, detailed in a 2019 patent, synthesizes 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride—a key intermediate—through a sequence of formylation, chlorination, and cyclization. The process begins with 3,4-dimethoxy phenethylamine and a formylation reagent (e.g., ethyl formate), which undergo reflux to form an intermediate formamide. Subsequent treatment with oxalyl chloride introduces a chloroacetyl group, followed by phosphotungstic acid-catalyzed cyclization to yield the tetrahydroisoquinoline core.

Critical Steps:

-

Formylation : Ethyl formate reacts with 3,4-dimethoxy phenethylamine at reflux (6 hours) to produce N-formyl-3,4-dimethoxy phenethylamine.

-

Chlorination : Oxalyl chloride in dichloromethane at 10–20°C facilitates chloroacetylation.

-

Cyclization : Phosphotungstic acid catalyzes ring closure, followed by methanol addition to remove oxalic acid byproducts.

Optimization and Yield

The patent reports a 75–80% yield with purity exceeding 99%. Key parameters include:

Table 1: One-Pot Synthesis Conditions and Outcomes

| Parameter | Value/Detail |

|---|---|

| Starting material | 3,4-Dimethoxy phenethylamine |

| Formylation reagent | Ethyl formate |

| Chlorination agent | Oxalyl chloride |

| Catalyst | Phosphotungstic acid (0.15 g) |

| Reaction time | 12 hours (total) |

| Yield | 80% |

| Purity | 99.1% (HPLC) |

Direct Acylation with Chloroacetyl Chloride

Methodology and Reaction Pathway

A more straightforward approach involves acylating 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in the presence of a base (e.g., triethylamine). This method, adapted from literature procedures, proceeds via nucleophilic acyl substitution:

Procedure Highlights:

Performance Metrics

Source 4 documents a 99.3% purity via HPLC, though yield data are unspecified. Commercial suppliers (e.g., Biosynth Carbosynth) offer the compound at 95–96% purity, suggesting minor optimization may enhance yields.

Table 2: Direct Acylation Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Starting material | 6,7-Dimethoxy-THIQ |

| Acylating agent | Chloroacetyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction temperature | 0–25°C |

| Purity | 99.3% (HPLC) |

Comparative Analysis of Methods

Efficiency and Scalability

-

One-pot synthesis excels in industrial scalability , reducing intermediate isolation steps and waste. However, it requires precise temperature control and specialized catalysts.

-

Direct acylation is simpler but depends on the availability of the tetrahydroisoquinoline precursor, which may itself require multi-step synthesis.

Table 3: Method Comparison

| Criterion | One-Pot Synthesis | Direct Acylation |

|---|---|---|

| Steps | 3 | 1 |

| Yield | 80% | Unreported |

| Purity | >99% | 99.3% |

| Scalability | High | Moderate |

| Safety concerns | Moderate (oxalyl chloride) | High (chloroacetyl chloride) |

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. Specifically, 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with this scaffold can act as potent modulators of multidrug resistance (MDR) in cancer cells by interacting with P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) .

Neuroprotective Effects

The compound has shown promise in neuroprotection. Isoquinoline derivatives are known to have neuroprotective effects against neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of chloroacetyl derivatives against various bacterial strains. The presence of the chloroacetyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride under controlled conditions. This process allows for the creation of various derivatives that can be tailored for specific biological activities.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| N-(4–(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-methoxybenzamide | Acylation reaction with aniline | MDR reversal activity |

| N-(4–(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2,3,4-trimethoxybenzamide | Acylation with trimethoxybenzoic acid | Anticancer activity |

Case Study 1: MDR Reversal

In a study published in Nature, researchers synthesized a series of amide derivatives based on the tetrahydroisoquinoline scaffold and evaluated their effectiveness in reversing MDR in cancer cell lines. The results indicated that certain derivatives significantly enhanced the efficacy of chemotherapeutic agents by inhibiting P-gp activity .

Case Study 2: Neuroprotective Screening

A neuroprotective screening conducted on a library of isoquinoline derivatives showed that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells. The methoxy groups may also contribute to the compound’s overall biological activity by modulating its binding affinity and specificity .

Comparación Con Compuestos Similares

Analgesic and Anti-inflammatory Agents

- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride: Structure: A dimethylaminophenyl group replaces the chloroacetyl moiety. Activity: Exhibits 3.3× greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) and superior analgesic effects in thermal (hot plate) and chemical (formalin-induced edema) models . Mechanism: Unlike papaverine (a myotropic antispasmodic), this analog lacks local anesthetic properties but shows non-narcotic analgesic action .

Bradycardic Agents

- 2-(3-Piperidyl)-6,7-dimethoxy-THIQ derivatives :

Sigma-2 Receptor Ligands

- 6,7-Dimethoxy-THIQ benzamide analogs: Structure: Retains the 6,7-dimethoxy-THIQ core but replaces chloroacetyl with benzamide or indole-based linkers. Activity: High σ2R affinity (Ki < 10 nM) and selectivity over σ1R. SAR: Bulky substituents at the linker region improve σ2R selectivity, while methoxy groups are essential for binding .

Antifungal Agents

- N-Alkyl-6,7-dimethoxy-THIQ derivatives :

Structural Analogs and Modifications

Substituent Effects on Activity

Impact of Methoxy Groups

- Retention of Activity : Methoxy groups at 6,7 positions are critical for σ2R binding , bradycardic effects , and antifungal activity .

- Tolerance for Modification : In ADAMTS-4 inhibitors, deletion of methoxy groups retained activity, suggesting context-dependent roles .

Key Research Findings and Contradictions

Methoxy Group Necessity : While most studies emphasize the necessity of 6,7-methoxy groups for activity , ADAMTS-4 inhibitors retained potency without them, highlighting target-specific structural requirements .

Chloroacetyl as a Handle : The chloroacetyl group is dispensable in some applications (e.g., ADAMTS-4 inhibitors) but crucial for synthesizing σ2R ligands .

Actividad Biológica

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

- Chemical Name : this compound

- Molecular Formula : C12H14ClN O3

- Molecular Weight : 253.69 g/mol

- CAS Number : 1745-07-9

Sigma Receptor Affinity

Research indicates that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant binding affinity for sigma receptors, particularly sigma-2 receptors. These receptors are overexpressed in various cancer cells but have low expression in normal cells. Compounds with high affinity for sigma-2 receptors can serve as valuable tools for tumor imaging and therapy.

- Binding Affinity : Several synthesized analogs demonstrated values ranging from 5 to 6 nM for sigma-2 receptors with minimal affinity for sigma-1 receptors . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Anticancer Activity

The anticancer properties of these compounds have been evaluated against various cancer cell lines. Notably:

- Cell Lines Tested : Human liver Huh-7 and esophagus KYSE-140 cancer cells.

- Results : Some analogs exhibited moderate anticancer activities; however, their cytotoxic effects did not correlate directly with sigma receptor affinities .

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of related isoquinoline compounds. For instance:

- Compound DHQ-11 : A conjugate of dihydroquercetin and isoquinoline demonstrated significant positive inotropic (increased contraction force) and vasorelaxant (relaxation of blood vessels) activities.

- Mechanism : The positive inotropic effect was linked to the activation of β-adrenoreceptors and calcium influx through L-type calcium channels . This suggests potential applications in treating heart failure.

Research Findings Summary Table

Case Studies

-

Synthesis and Evaluation of Derivatives :

A study synthesized a series of derivatives from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and evaluated their pharmacological profiles. The findings highlighted the importance of structural modifications on receptor binding affinities and biological activities . -

Cardiovascular Impact Assessment :

In experiments using rat models, DHQ-11 showed enhanced contractility and vasorelaxation compared to its parent compounds. The study suggested that these effects could be harnessed for therapeutic interventions in cardiac conditions .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, the Bischler-Napieralski reaction is commonly used to form the tetrahydroisoquinoline core, followed by chloroacetylation. In one protocol, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is reacted with chloroacetyl chloride in anhydrous conditions (e.g., THF or DCM) with a base like triethylamine to neutralize HCl byproducts . Purification via silica gel chromatography (eluent: ethyl acetate/hexane) yields the product. Yields range from 50–70%, depending on reaction optimization .

Q. How is the compound characterized analytically to confirm its structure?

Key techniques include:

Q. What are the primary biological activities studied for this compound?

It is explored as a precursor for antitumor agents. Derivatives with substitutions at the chloroacetyl group (e.g., aryl or heteroaryl) show enhanced cytotoxicity in vitro, particularly against breast cancer (MCF-7) and leukemia (HL-60) cell lines . Initial screens use MTT assays at 10–100 µM concentrations .

Q. What storage conditions are recommended for this compound?

Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Stability tests indicate decomposition at >40°C or in basic/neutral aqueous media (hydrolysis of chloroacetyl group) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of chiral derivatives?

Chiral resolution or asymmetric catalysis is critical. For example, using (S)-BINOL-derived catalysts in Pictet-Spengler reactions achieves enantiomeric excess (>80%) for tetrahydroisoquinoline intermediates. Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers, with mobile phases like hexane/isopropanol (90:10) .

Q. What strategies address low yields in chloroacetylation reactions?

Optimize reaction parameters:

- Solvent : Anhydrous DMF improves solubility of intermediates .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Temperature : Slow addition of chloroacetyl chloride at 0°C minimizes side reactions .

Q. How do structural modifications (e.g., substituents on the aryl ring) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

- 3,4,5-Trimethoxyphenyl substitutions increase tubulin polymerization inhibition (IC < 1 µM) .

- Chlorophenyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

Quantitative SAR (QSAR) models using Hammett constants () correlate electronic effects with potency .

Q. How can conflicting cytotoxicity data between studies be resolved?

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

Q. What computational methods predict metabolic stability of derivatives?

- In silico ADME : Tools like SwissADME predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation).

- Molecular docking : Identify interactions with efflux transporters (e.g., P-glycoprotein) using AutoDock Vina .

Q. How is the compound’s stability under physiological conditions assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.